Welcome to the BenchChem Online Store!
molecular formula C14H10ClFN2 B2809914 2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole CAS No. 1285420-82-7

2-Chloromethyl-6-fluoro-1-phenyl-1H-benzoimidazole

Cat. No. B2809914
M. Wt: 260.7
InChI Key: DPYHXGSQKNVYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

A mixture of 2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide (740 mg, 2.62 mmol) in AcOH (20 mL) was heated at 70° C. for 5 h under a nitrogen atmosphere. The volatiles were removed in vacuo and the resulting residue partitioned between DCM and a saturated aqueous solution of NaHCO3. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions washed with water, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-5% MeOH in DCM) to afford the title compound as a brown oil which crystallised on standing (570 mg, 84%). LCMS (Method C): RT 3.40 min [M+H]+ 261.2.
Name
2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O>CC(O)=O>[Cl:1][CH2:2][C:3]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:7]2[CH:8]=[C:9]([F:12])[CH:10]=[CH:11][C:6]=2[N:5]=1

Inputs

Step One
Name
2-chloro-N-(4-fluoro-2-phenylaminophenyl)acetamide
Quantity
740 mg
Type
reactant
Smiles
ClCC(=O)NC1=C(C=C(C=C1)F)NC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue partitioned between DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with DCM (×3)
WASH
Type
WASH
Details
the combined organic fractions washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=C(N1C1=CC=CC=C1)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.